molecular formula C16H12ClN3O2S B2570096 N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 922891-72-3

N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2570096
CAS RN: 922891-72-3
M. Wt: 345.8
InChI Key: OHBASMIWBHIDHN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CP-673451 is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Analysis

Research on a structurally similar compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, utilized vibrational spectroscopy techniques, such as Raman and Fourier transform infrared spectroscopy, alongside quantum computational methods. This study aimed to characterize the compound's vibrational signatures, exploring its geometric equilibrium and stereo-electronic interactions. Such detailed analysis aids in understanding the molecular stability and intermolecular interactions, crucial for drug design and material science applications (Mary, Pradhan, & James, 2022).

Antimicrobial Studies

Another area of interest is the antimicrobial properties of related compounds. For instance, a study synthesized new fused Thiazolo[3,2-b]triazine, Triazolo[4,3-b]triazine, and 1,2,4-Triazinone derivatives incorporating the furan moiety. These compounds were evaluated against various bacterial and fungal strains, showcasing potential antimicrobial applications. This research underscores the significance of such compounds in developing new antimicrobial agents, which could be extrapolated to N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (El-Shehry, El‐Hag, & Ewies, 2020).

Pharmacological Evaluation

Derivatives of similar compounds have been synthesized and evaluated for their pharmacological potential, including antibacterial, anti-enzymatic, and cytotoxic activities. These studies involve synthesizing a series of derivatives and assessing their biological activities against specific targets, providing a foundation for developing new therapeutic agents. Such research indicates the broad utility of these compounds in pharmacology and drug development (Nafeesa, Aziz‐ur‐Rehman, & Abbasi, 2017).

Anticancer Activity

Research has also focused on the anticancer activities of compounds containing the furan moiety, such as 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds were tested for their efficacy against specific leukemia cell lines, illustrating the potential use of structurally related compounds in cancer therapy. Such studies are pivotal in identifying new therapeutic candidates for various types of cancer (Horishny, Arshad, & Matiychuk, 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-11-4-1-2-5-12(11)18-15(21)10-23-16-8-7-13(19-20-16)14-6-3-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBASMIWBHIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide

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